N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with a butoxyphenyl group and an acetamide moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves a multi-step process. One common method starts with the reaction of N-(4-hydroxyphenyl)acetamide (paracetamol) with 1-bromobutane in the presence of a base like sodium hydroxide. This reaction proceeds via an SN2 nucleophilic substitution mechanism to form N-(4-butoxyphenyl)acetamide .
In the next step, N-(4-butoxyphenyl)acetamide is reacted with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. This step involves another nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for higher yields and purity, and the processes would be carried out in industrial reactors with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For instance, thiazole derivatives are known to inhibit bacterial lipid biosynthesis, contributing to their antimicrobial activity . Additionally, the compound may interact with cancer cell receptors, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)acetamide: A precursor in the synthesis of N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial and antiproliferative properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxyphenyl group and the acetamide moiety enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-4-9-19-13-7-5-12(6-8-13)14-10-20-15(17-14)16-11(2)18/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCDDHXAXOTQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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